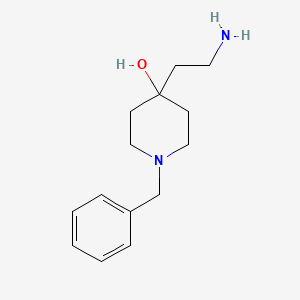

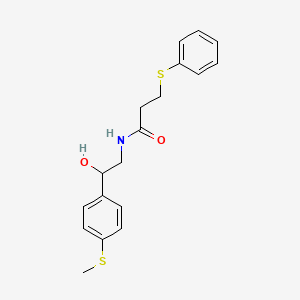

4-(2-氨基乙基)-1-苄基哌啶-4-醇

描述

4-(2-Aminoethyl)morpholine is a laboratory chemical . It has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .

Molecular Structure Analysis

The molecular structure of 4-(2-aminoethyl)morpholine was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies . The structure of 4-(2-aminoethyl)benzene sulfonmide is C8H12N2O2S .

Chemical Reactions Analysis

4-(2-Aminoethyl)aniline has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk. It has been used as a reagent in polycondensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-aminoethyl)benzene sulfonmide include a density of 1.3±0.1 g/cm3, boiling point of 387.4±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 63.6±3.0 kJ/mol, flash point of 188.1±28.4 °C, index of refraction of 1.587, molar refractivity of 52.1±0.4 cm3, and molar volume of 154.9±3.0 cm3 .

科学研究应用

合成和生物活性

降压活性和钾通道激活

新型化合物的合成,包括4-(2-氨基乙基)-1-苄基哌啶-4-醇的衍生物,已在自发性高血压大鼠中显示出降压活性。这些化合物被认为起钾通道激活剂的作用,表明在心血管疾病管理中具有潜在应用 (Cassidy 等人,1992) (Ashwood 等人,1990).

NMDA受体拮抗和帕金森病

4-(2-氨基乙基)-1-苄基哌啶-4-醇的某些衍生物,例如4-[4-(4-苄基哌啶-1-基)丁-1-炔基]苯酚,已显示出有效的NR1A/2B受体拮抗作用,并在帕金森病模型中显示出疗效,突出了它们的潜在治疗应用 (Wright 等人,2001).

潜在的抗焦虑剂

1,2,3,4-四氢-β-咔啉-1-螺-4'-N'-苄基哌啶的氨基烷基衍生物,在结构上与4-(2-氨基乙基)-1-苄基哌啶-4-醇相关,已被合成并测试其抗焦虑活性,表明在焦虑症治疗中具有潜在应用 (Bartyzel 等人,1989).

阿尔茨海默病治疗剂

与4-(2-氨基乙基)-1-苄基哌啶-4-醇相关的衍生物已显示出对乙酰胆碱酯酶的抑制作用和在阿尔茨海默病模型中的潜在治疗作用,表明在神经退行性疾病治疗中的应用 (Sugimoto 等人,1990) (Shutske 等人,1989).

化学反应性和生物相互作用

研究已发现与4-(2-氨基乙基)-1-苄基哌啶-4-醇密切相关的4,4'-亚甲基二苯胺代谢物的血红蛋白加合物,该代谢物是由体内过氧化氧化形成的,提供了对这些化合物的化学反应性和潜在生物相互作用的见解 (Kautiainen 等人,1998).

安全和危害

作用机制

Target of Action

It is structurally similar to 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, also known as aebsf . AEBSF is a water-soluble, irreversible serine protease inhibitor that inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .

Mode of Action

It’s structurally similar compound aebsf acts by covalently modifying the hydroxyl of serine residues . This modification can inhibit the activity of the targeted enzymes, thereby affecting the biochemical processes they are involved in .

Biochemical Pathways

The structurally similar compound aebsf is known to inhibit serine proteases, which play crucial roles in various biological processes, including digestion, immune response, blood coagulation, and apoptosis . Therefore, it can be inferred that 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol might also affect these pathways.

Pharmacokinetics

Aebsf, a structurally similar compound, is known to be water-soluble , which suggests that 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol might also have good solubility in water, potentially influencing its bioavailability.

Result of Action

Given its structural similarity to aebsf, it can be inferred that 4-(2-aminoethyl)-1-benzylpiperidin-4-ol might also inhibit the activity of serine proteases, thereby affecting the biological processes they are involved in .

属性

IUPAC Name |

4-(2-aminoethyl)-1-benzylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-9-6-14(17)7-10-16(11-8-14)12-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXOSLOZUNLMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CCN)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-1-benzylpiperidin-4-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2568607.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2568608.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)

![[1-(4-Methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2568616.png)

![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568624.png)